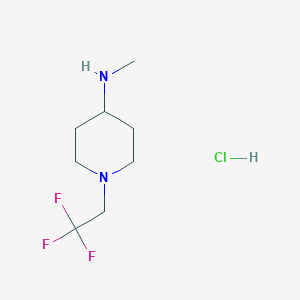
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2. It is known for its unique structure, which includes a trifluoroethyl group attached to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the best results .
化学反応の分析
Types of Reactions
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context. The trifluoroethyl group plays a crucial role in its activity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Some compounds similar to N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride include:
- N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
- 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
- (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one .
Uniqueness
What sets this compound apart from similar compounds is its specific trifluoroethyl group attached to the piperidine ring. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C8H16ClF3N2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC名 |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H |
InChIキー |
VERLVARSJVCFQA-UHFFFAOYSA-N |
正規SMILES |
CNC1CCN(CC1)CC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13250632.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
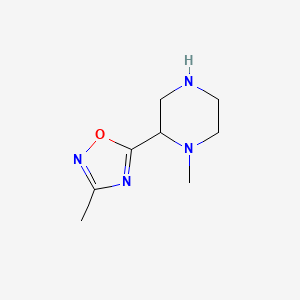
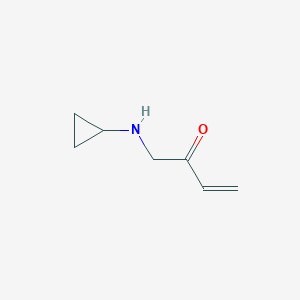

![4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13250669.png)
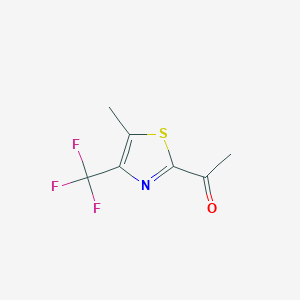

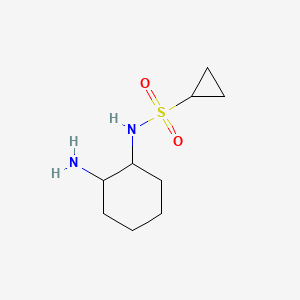
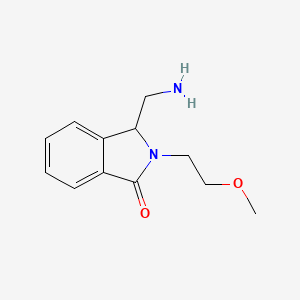
![3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13250693.png)


